Vardenafil hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de vardénafil est un inhibiteur puissant et sélectif de la phosphodiestérase de type 5 (PDE5) spécifique du monophosphate cyclique de guanosine (cGMP). Il est principalement utilisé en tant que traitement oral pour le traitement de la dysfonction érectile. Le composé agit en renforçant les effets de l'oxyde nitrique (NO) libéré lors de la stimulation sexuelle, ce qui entraîne une augmentation du flux sanguin vers le pénis et provoque une érection .

Méthodes De Préparation

La synthèse du chlorhydrate de vardénafil implique une série de réactions chimiques complexes. Le processus commence par l'alkylation du 2-hydroxybenzonitrile, suivie de plusieurs étapes pour obtenir le produit final. L'une des étapes clés inclut l'ajout d'ammoniac pour introduire la fonctionnalité nitrile, conduisant à la formation d'amidine . Des méthodes de production industrielle ont été développées pour optimiser le rendement et la pureté du chlorhydrate de vardénafil, y compris l'utilisation de voies de synthèse avancées et de conditions réactionnelles améliorées .

Analyse Des Réactions Chimiques

Degradation Behavior

Forced degradation studies reveal the compound's stability under different stress conditions:

Polymorphic Forms and Hydration States

Vardenafil hydrochloride exhibits four polymorphic forms (I–IV) with varying melting points (166–217°C) . The trihydrate form is critical for pharmaceutical applications due to improved stability and disintegration properties. It is formed by exposing the anhydrate to moist air (35–100% relative humidity) .

Chromatographic Separation

A validated UPLC method separates Vardenafil from four impurities (imp-A–imp-D) using a Zorbax Extended C18 column :

| Compound | Retention Time (min) |

|---|---|

| Vardenafil | 2.9 |

| imp-A | 5.5 |

| imp-B | 6.8 |

| imp-C | 7.1 |

| imp-D | 7.5 |

Solubility Enhancement

Amorphous this compound shows improved solubility when combined with excipients:

Structural and Stability Insights

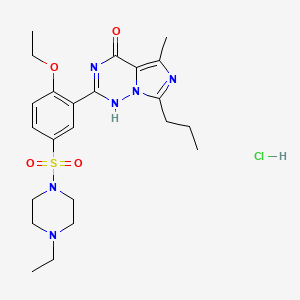

The molecular formula C₂₃H₃₃ClN₆O₄S (CID 135438569) reflects its complex heterocyclic structure . Stability studies highlight susceptibility to oxidative hydrolysis , where hydrogen peroxide induces significant degradation . Polymorphic control is critical, as the trihydrate ensures consistent pharmacokinetic performance .

Applications De Recherche Scientifique

Treatment of Erectile Dysfunction

Vardenafil is widely recognized for its efficacy in treating erectile dysfunction. Clinical studies have demonstrated that it improves erectile function by enhancing blood flow to the penis through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum .

Clinical Efficacy

- Dosage : Commonly prescribed dosages range from 5 mg to 20 mg.

- Administration : Typically administered orally, with effects lasting up to 6 hours.

- Patient Outcomes : Studies indicate significant improvements in erectile function scores among users compared to placebo groups .

Pulmonary Arterial Hypertension (PAH)

Recent research has identified vardenafil's potential in treating pulmonary arterial hypertension. It acts as a vasodilator, improving exercise capacity and hemodynamics in patients with PAH.

Key Findings

- Clinical Trials : A randomized controlled trial showed that vardenafil significantly improved exercise tolerance and quality of life in PAH patients at a dose of 5 mg .

- Mechanism : By inhibiting PDE5, vardenafil reduces pulmonary vascular resistance and enhances blood flow within the pulmonary arteries .

Cardiovascular Health

Emerging evidence suggests that vardenafil may have beneficial effects on cardiovascular health beyond its use in ED and PAH.

Research Insights

- Vascular Endothelium Protection : Vardenafil has been shown to exert protective effects on vascular endothelial cells, potentially reducing the risk of cardiovascular diseases .

- Antioxidant Activity : Its antioxidant properties may help mitigate oxidative stress in myocardial cells, contributing to overall heart health .

Osteoporosis Treatment

Vardenafil's ability to enhance bone formation presents a novel application in treating osteoporosis.

Mechanistic Studies

- Bone Health : Research indicates that vardenafil promotes osteoblastic activity while inhibiting osteoclast formation, suggesting a dual action that could benefit bone density .

- Clinical Implications : This application is particularly relevant for men with ED who are also at risk for osteoporosis due to aging.

Hepatoprotective Effects

Vardenafil has been investigated for its hepatoprotective properties, suggesting potential applications in liver diseases.

Experimental Evidence

- Cholestatic Liver Damage : Studies indicate that vardenafil can protect against cholestatic liver injury through its anti-inflammatory and antioxidant effects .

- Mechanisms of Action : The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in managing liver conditions.

Transdermal Delivery Systems

Innovative drug delivery methods are being explored to enhance vardenafil's bioavailability and patient compliance.

Ethosomal Invasomes

- Development : Researchers have developed ethosome-derived invasomes for transdermal delivery of vardenafil, showing promising results in permeability and stability .

- Advantages : This method aims to bypass first-pass metabolism, potentially increasing the drug's effectiveness and reducing side effects associated with oral administration .

Summary Table of Applications

| Application | Mechanism | Clinical Evidence |

|---|---|---|

| Erectile Dysfunction | PDE5 inhibition | Improved erectile function scores |

| Pulmonary Arterial Hypertension | Vasodilation | Enhanced exercise capacity |

| Cardiovascular Health | Endothelial protection | Reduced oxidative stress |

| Osteoporosis Treatment | Increased osteoblast activity | Potential improvement in bone density |

| Hepatoprotective Effects | Anti-inflammatory properties | Protection against cholestatic liver injury |

| Transdermal Delivery | Enhanced bioavailability | Promising results from ethosomal formulations |

Mécanisme D'action

The mechanism of action of vardenafil hydrochloride involves the inhibition of PDE5, an enzyme responsible for the degradation of cGMP. During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, allowing for increased blood flow into the penis and resulting in an erection .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de vardénafil est souvent comparé à d'autres inhibiteurs de la PDE5, tels que le sildénafil et le tadalafil. Bien que les trois composés soient utilisés pour traiter la dysfonction érectile, le chlorhydrate de vardénafil est connu pour sa puissance plus élevée et son délai d'action plus rapide que le sildénafil . sa sélectivité pour les autres isoformes de la PDE est inférieure à celle du tadalafil . D'autres composés similaires comprennent l'avanafil et l'udénafil, qui inhibent également la PDE5 mais diffèrent dans leurs profils pharmacocinétiques et leurs profils d'effets secondaires .

Activité Biologique

Vardenafil hydrochloride is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). This article explores its biological activity, pharmacodynamics, pharmacokinetics, and potential therapeutic applications beyond ED, supported by relevant data and case studies.

Vardenafil functions by inhibiting PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation in the corpus cavernosum of the penis. By blocking PDE5, vardenafil increases cGMP levels, leading to enhanced vasodilation and increased blood flow, which facilitates penile erection during sexual stimulation .

Pharmacodynamics:

- IC50 Values: Vardenafil exhibits an IC50 for PDE5 inhibition of 0.89 nM, significantly more potent than sildenafil (IC50 = 8.5 nM) and tadalafil (IC50 = 9.4 nM) .

- In Vitro Studies: In isolated human corpus cavernosum tissues, vardenafil dose-dependently increased cGMP concentrations, confirming its effectiveness in promoting erection .

Pharmacokinetics

Vardenafil is rapidly absorbed with a median time to maximum concentration (tmax) of approximately 40 minutes and a half-life (t1/2) ranging from 4.4 to 4.8 hours. Its bioavailability is about 15%, which can be slightly higher at increased doses . The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid (tmax ~ 40 min) |

| Half-life | 4.4 - 4.8 hours |

| Bioavailability | ~15% |

Clinical Efficacy

Numerous studies have demonstrated the efficacy of vardenafil in improving erectile function across various populations. A randomized controlled trial involving 21 men with ED found significant improvements in penile rigidity and tumescence after administration of 20 mg and 40 mg doses compared to placebo . The results are summarized below:

| Dose (mg) | Duration of >60% Rigidity (min) | Significance (p-value) |

|---|---|---|

| Placebo | Baseline | - |

| 20 | 42.9 | <0.001 |

| 40 | 49.3 | <0.001 |

Safety and Tolerability

Vardenafil is generally well tolerated, with common side effects including headache, flushing, and nasal congestion. Most adverse events are mild to moderate and transient . In a study assessing vardenafil for Raynaud's phenomenon, it was found to be safe and effective in reducing symptoms without significant adverse effects .

Additional Therapeutic Applications

Beyond its primary use for ED, vardenafil has shown potential benefits in other conditions:

Propriétés

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMULUAPJXCOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945152 | |

| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224785-91-5, 224789-15-5 | |

| Record name | Vardenafil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vardenafil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)phenyl)sulfonyl)-1-ethylpiperazin-1-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VARDENAFIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF61NL91H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Vardenafil Hydrochloride?

A1: this compound acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) [, , ]. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in smooth muscle relaxation [, ].

Q2: How does the inhibition of PDE5 by this compound affect erectile function?

A2: By inhibiting PDE5, this compound prevents the breakdown of cGMP in the smooth muscle of the corpus cavernosum and corpus spongiosum in the penis []. This leads to prolonged smooth muscle relaxation, vasodilation, and increased blood flow into the penis, ultimately resulting in enhanced and sustained erections [, ].

Q3: Are there any other physiological effects of this compound related to its PDE5 inhibition?

A3: Research suggests that this compound's inhibition of PDE5 may contribute to vasculoprotective effects, particularly in individuals with cardiovascular diseases []. Additionally, studies in rats have shown that this compound can increase both heme oxygenase (HO) enzyme activity and cGMP levels in cavernous tissue, suggesting a potential role for HO in mediating the drug's effects [, ].

Q4: What is the molecular formula and weight of this compound Trihydrate?

A4: The molecular formula of this compound Trihydrate is C23H33N6O4SCl(H2O)3. Its molecular weight is 579.1 g/mol [].

Q5: What spectroscopic techniques are useful for characterizing this compound and its related substances?

A5: Several spectroscopic methods are valuable for characterizing this compound and its impurities, including:* UV-Spectrophotometry: This technique allows for the quantification of this compound in various samples, such as pharmaceutical formulations and wastewater, by measuring its absorbance at specific wavelengths like 214 nm [].* HPLC with UV detection: This method provides a sensitive and specific approach for quantifying this compound and its related substances in bulk drugs and pharmaceutical formulations [, ].* Raman Scattering Spectroscopy: This technique, particularly when combined with multivariate analysis methods like SIMCA, shows promise for the rapid identification of falsified this compound tablets [].

Q6: What is the impact of water content on the stability of this compound?

A6: Maintaining the correct hydration state is crucial for this compound stability. Studies indicate that the trihydrate form is more stable than anhydrous forms [, , , , ]. Controlled humidity during manufacturing is essential to ensure the drug's stability [, ].

Q7: How does the formulation of this compound impact its dissolution rate and overall stability?

A7: Various formulation strategies are employed to enhance the dissolution rate and stability of this compound:* Orally Disintegrating Tablets (ODTs): ODTs, particularly those prepared by freeze-drying techniques, exhibit improved dissolution profiles and clinical performance compared to conventional tablets [, ].* Solid Dispersions: Incorporating this compound into solid dispersions using polymers like polyvinyl pyrrolidone or mannitol significantly increases its solubility and dissolution rate [].* Amorphous Forms: Freeze-drying this compound with excipients like hydroxypropyl methylcellulose (HPMC) or β-cyclodextrin (β-CD) produces amorphous forms with enhanced apparent solubility and permeability compared to the crystalline form [].* Lipomers: Formulating this compound as lipomers, which are lipid-polymer hybrid particles, offers a promising approach for modifying the drug release rate and enhancing its oral bioavailability [].

Q8: What are the key pharmacokinetic parameters of this compound?

A8: Studies show that this compound is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 40 minutes []. It has a mean elimination half-life (t1/2) of 4.4-4.8 hours [].

Q9: What is the relationship between this compound plasma concentrations and its pharmacodynamic effects?

A10: Studies demonstrate a clear dose-response relationship between this compound and improvements in penile rigidity and tumescence in men with erectile dysfunction [, ]. Higher doses (40 mg) tend to provide a longer duration of action and greater efficacy compared to lower doses (20 mg) [].

Q10: How has this compound's efficacy been assessed in preclinical settings?

A11: Preclinical studies have demonstrated the efficacy of this compound in inducing penile erections in rabbits through its NO-mediated relaxation effects [].

Q11: What is the evidence for this compound's effectiveness in treating erectile dysfunction in humans?

A12: Numerous clinical trials have established the efficacy of this compound in treating erectile dysfunction of varying severities [, , ]. Improvements in erectile function, measured by validated questionnaires like the International Index of Erectile Function (IIEF), have been consistently observed [].

Q12: What are some common adverse effects associated with this compound use?

A13: While generally well-tolerated, this compound can cause mild to moderate adverse effects, with headache, flushing, and nasal congestion being the most frequently reported [, , ]. These effects are usually transient and dose-dependent [].

Q13: What drug delivery approaches have been explored to enhance the delivery and efficacy of this compound?

A15: Several strategies have been investigated to optimize the delivery of this compound:* Transdermal Delivery: The development of this compound-loaded ethosome-derived invasomes and silica nanoparticles shows promise in enhancing transdermal delivery, potentially offering advantages like sustained drug release and improved patient compliance [, ].

Q14: What analytical methods are commonly employed for the quality control of this compound?

A16: Quality control of this compound relies on several analytical techniques:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a standard method for quantifying this compound and its impurities in raw materials and finished products [, ].* UV-Spectrophotometry: This technique provides a rapid and straightforward approach for determining the content of this compound in pharmaceutical formulations [, ].

Q15: What are the key aspects of analytical method validation for this compound?

A17: Analytical method validation for this compound is crucial to ensure the accuracy, precision, and reliability of analytical data. Validation parameters typically include linearity, range, accuracy, precision, specificity, detection limit, quantitation limit, robustness, and system suitability [, ].

Q16: How does the solubility of this compound affect its bioavailability?

A18: this compound exhibits poor water solubility, which contributes to its limited bioavailability after oral administration [].

Q17: What strategies can be employed to enhance the dissolution rate and solubility of this compound?

A19: Various formulation approaches can improve the dissolution and solubility of this compound:* Solid Dispersions: Formulating the drug as solid dispersions using hydrophilic carriers like polyvinyl pyrrolidone or mannitol significantly enhances its dissolution profile and solubility [].* Orally Disintegrating Tablets (ODTs): ODTs, designed to disintegrate rapidly in the mouth, offer improved drug dissolution and faster absorption compared to conventional tablets [, ].

Q18: What measures are taken during the manufacturing process to ensure the quality and stability of this compound?

A20: Stringent quality control measures are implemented throughout the production of this compound, including:* Control of Water Content: Maintaining the drug in its trihydrate form is essential for stability, necessitating careful control of humidity levels during manufacturing [, ].* Raw Material Testing: Thoroughly testing all incoming raw materials for purity and quality is crucial [].* In-Process Controls: Regular monitoring and analysis at various stages of the manufacturing process ensure consistent product quality [].* Finished Product Testing: Comprehensive testing of the final product, including assay, impurities, dissolution, and stability, guarantees it meets established specifications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.